![molecular formula C7H6ClN3 B2562972 7-Chloro-2-methylimidazo[1,2-a]pyrimidine CAS No. 1289058-18-9](/img/structure/B2562972.png)

7-Chloro-2-methylimidazo[1,2-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

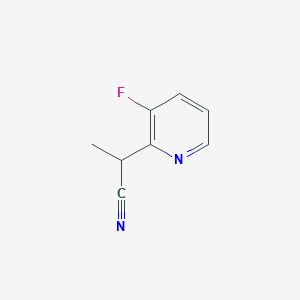

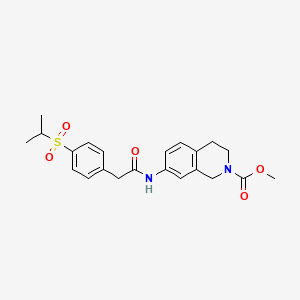

7-Chloro-2-methylimidazo[1,2-a]pyrimidine is a chemical compound with the formula C7H6CLN3 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

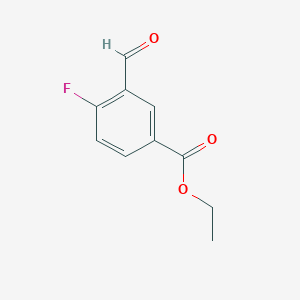

The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . The resulting 2-methylimidazo[1,2-a]pyridine can then react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis

The molecular structure of 7-Chloro-2-methylimidazo[1,2-a]pyrimidine was confirmed by X-ray structural analysis . The InChI code for this compound is 1S/C8H7ClN2/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,1H3 .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 leads to the substitution of a hydrogen atom at the C-3 carbon atom, forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis

The molecular weight of 7-Chloro-2-methylimidazo[1,2-a]pyrimidine is 166.61 . Unfortunately, the search results do not provide further information on its physical and chemical properties.Applications De Recherche Scientifique

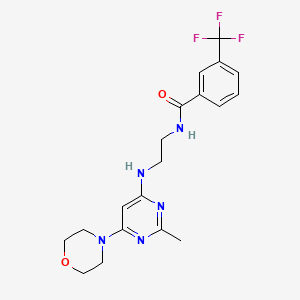

- Application : Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis agents. Some compounds exhibit activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Researchers have explored their structure–activity relationship and mode of action .

- Application : Transformation of imidazo[1,2-a]pyridine-2-carboxylates has led to the development of anxiolytic drugs. These compounds modulate neurotransmitter systems and alleviate anxiety symptoms .

- Application : Researchers explore its use in materials due to its unique fused bicyclic 5–6 heterocycle structure. Potential applications include functional materials, sensors, and coatings .

- Application : Solvent- and catalyst-free synthetic routes have been developed for the preparation of these compounds. For instance, microwave-assisted reactions using water as a solvent yield 2-phenylimidazo[1,2-a]pyridine .

Antituberculosis Agents

Anxiolytic Drugs

Material Science

Synthetic Chemistry

Mécanisme D'action

Target of Action

The primary targets of 7-Chloro-2-methylimidazo[1,2-a]pyrimidine It is known that imidazo[1,2-a]pyridine analogues have been recognized as important agents against tuberculosis .

Mode of Action

The specific mode of action of 7-Chloro-2-methylimidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Biochemical Pathways

The specific biochemical pathways affected by 7-Chloro-2-methylimidazo[1,2-a]pyrimidine It is known that imidazo[1,2-a]pyridine analogues can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 7-Chloro-2-methylimidazo[1,2-a]pyrimidine One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The molecular and cellular effects of 7-Chloro-2-methylimidazo[1,2-a]pyrimidine It is known that imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-Chloro-2-methylimidazo[1,2-a]pyrimidine It is known that the direct functionalization of imidazo[1,2-a]pyridine derivatives has been considered as one of the most efficient strategies for their construction .

Safety and Hazards

While specific safety and hazard information for 7-Chloro-2-methylimidazo[1,2-a]pyrimidine is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

7-chloro-2-methylimidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-4-11-3-2-6(8)10-7(11)9-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGDSMWMKURSTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC(=NC2=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562894.png)

![1-(4-bromophenyl)-N-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562901.png)

![tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B2562907.png)

![1-(2,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2562908.png)

![4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione](/img/structure/B2562911.png)